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carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract
1H-Imidazole-2-carboxamide is a heterocyclic scaffold of significant interest in medicinal

chemistry, forming the structural core of numerous biologically active compounds. Its unique

combination of a hydrogen-bond-donating and -accepting carboxamide group appended to an

aromatic, ionizable imidazole ring allows for versatile interactions with biological targets. This

guide provides a comprehensive overview of the molecule's chemical structure,

physicochemical properties, and detailed synthetic strategies. We will explore the primary

retrosynthetic pathways and present detailed, field-proven protocols for its synthesis, including

the hydrolysis of 2-cyanoimidazole and the amidation of 1H-imidazole-2-carboxylic acid. A

comparative analysis of these routes is provided to inform experimental design, alongside a

discussion of standard characterization techniques.

Introduction: The Significance of the Imidazole-2-
carboxamide Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in natural products,

vitamins, and a multitude of synthetic drugs.[1][2] Its amphoteric nature and ability to participate
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in hydrogen bonding and coordination with metal ions make it a privileged structure for

interacting with biological receptors and enzymes.[1][3] When functionalized at the 2-position

with a carboxamide group, the resulting 1H-imidazole-2-carboxamide moiety offers an

expanded set of features. The carboxamide group, found in over 25% of known drugs, is

stable, neutral, and possesses both hydrogen-bond accepting (carbonyl oxygen) and donating

(amide N-H) properties.[1]

This unique combination has been leveraged in the development of potent therapeutics. For

instance, derivatives of imidazole-2-carboxylic acid have been identified as powerful inhibitors

of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to last-resort

carbapenem antibiotics.[4][5] Furthermore, the broader class of imidazole carboxamides has

been explored for applications ranging from antihyperlipidemic agents to treatments for

neglected tropical diseases like Chagas disease.[6][7][8] A thorough understanding of the

synthesis of this core structure is therefore critical for researchers aiming to develop novel

therapeutics.

Chemical Structure and Physicochemical Properties
Molecular Structure
1H-Imidazole-2-carboxamide consists of a five-membered aromatic imidazole ring connected

at the C2 position to a primary carboxamide functional group.

Key Structural Features:

Imidazole Ring: A planar, 6π-electron aromatic system containing two nitrogen atoms. The

pyrrole-type nitrogen (N1) bears a hydrogen atom and can act as a hydrogen bond donor,

while the pyridine-type nitrogen (N3) possesses a lone pair of electrons and acts as a

hydrogen bond acceptor and a site of protonation. The ring's aromaticity confers significant

thermodynamic stability.

Carboxamide Group: This group is also planar due to resonance between the nitrogen lone

pair and the carbonyl π-system. This planarity influences the molecule's overall

conformation. The amide protons (-NH₂) are weakly acidic and excellent hydrogen bond

donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
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Tautomerism: The proton on the N1 nitrogen can readily tautomerize to the N3 nitrogen. In

the unsubstituted parent molecule, these two forms are degenerate.

Physicochemical Properties
The properties of 1H-Imidazole-2-carboxamide make it a valuable building block in drug

discovery.

Property Value Source

Molecular Formula C₄H₅N₃O [9]

Molecular Weight 111.10 g/mol [9]

IUPAC Name 1H-imidazole-2-carboxamide [10]

CAS Number 16093-82-6 [9]

Appearance Solid (predicted)

Hydrogen Bond Donors 2 (imidazole N-H, amide -NH₂) [10]

Hydrogen Bond Acceptors 2 (imidazole N3, carbonyl O) [10]

Retrosynthetic Analysis and Key Synthetic
Strategies
A retrosynthetic analysis of 1H-imidazole-2-carboxamide reveals two primary and logical

disconnection points, leading to the most common synthetic strategies.
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Disconnection Strategies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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